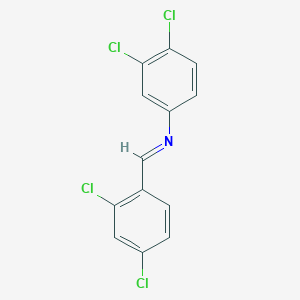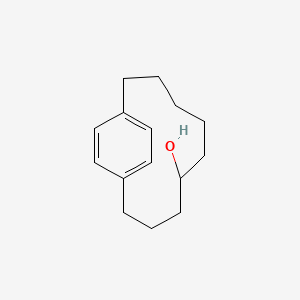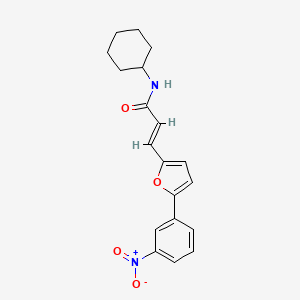
(Propylsulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Propylsulfinyl)benzene typically involves the reaction of benzene with propylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via electrophilic aromatic substitution, where the propylsulfonyl group is introduced to the benzene ring. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous conditions using solvents like dichloromethane
Catalyst/Base: Pyridine or other suitable bases
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Propylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the sulfinyl group can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: (Propylsulfonyl)benzene
Reduction: (Propylthio)benzene
Substitution: Various substituted this compound derivatives
Aplicaciones Científicas De Investigación
(Propylsulfinyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Propylsulfinyl)benzene involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include:
Electrophilic Aromatic Substitution: The sulfinyl group can activate or deactivate the benzene ring towards electrophilic attack.
Oxidation-Reduction Reactions: The sulfinyl group can undergo redox reactions, altering the compound’s chemical properties.
Comparación Con Compuestos Similares
(Propylsulfinyl)benzene can be compared with other similar compounds such as:
(Methylsulfinyl)benzene: Similar structure but with a methyl group instead of a propyl group.
(Ethylsulfinyl)benzene: Similar structure but with an ethyl group instead of a propyl group.
(Butylsulfinyl)benzene: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific chemical properties and reactivity due to the presence of the propylsulfinyl group, which can influence its behavior in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H12OS |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
propylsulfinylbenzene |
InChI |
InChI=1S/C9H12OS/c1-2-8-11(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
QVRZWGALJMYTDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)


